

Paulomenol A: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Paulomenol A

Cat. No.: B15567773

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Abstract

Paulomenol A, a metabolite produced by the bacterium *Streptomyces paulus*, is a complex glycosidic natural product with notable antibacterial activity against Gram-positive bacteria. This document provides a comprehensive overview of the chemical structure and stereochemistry of **Paulomenol A**, based on the foundational spectroscopic and degradative studies. It is intended to serve as a technical resource, presenting key data in a structured format and outlining the experimental basis for its structural elucidation.

Chemical Structure and Properties

Paulomenol A is a C-glycoside antibiotic. Its structure was primarily elucidated through extensive analysis of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra, as well as Fast Atom Bombardment Mass Spectrometry (FAB-MS). The molecular formula of **Paulomenol A** has been determined to be $\text{C}_{29}\text{H}_{43}\text{NO}_{16}$, with a corresponding molecular weight of 661.65 g/mol.

The chemical structure of **Paulomenol A** is characterized by a central cyclohexene ring system linked to two sugar moieties. A key feature is the presence of a 2-methylbutanoyloxy group attached to one of the sugar residues. The systematic name for **Paulomenol A** is 5-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-

methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2-amino-4-hydroxy-3,6-dioxocyclohexene-1-carboxylic acid.[1]

Below is a two-dimensional representation of the chemical structure of **Paulomenol A**, generated using the DOT language.

Caption: 2D Chemical Structure of **Paulomenol A**.

Physicochemical Properties

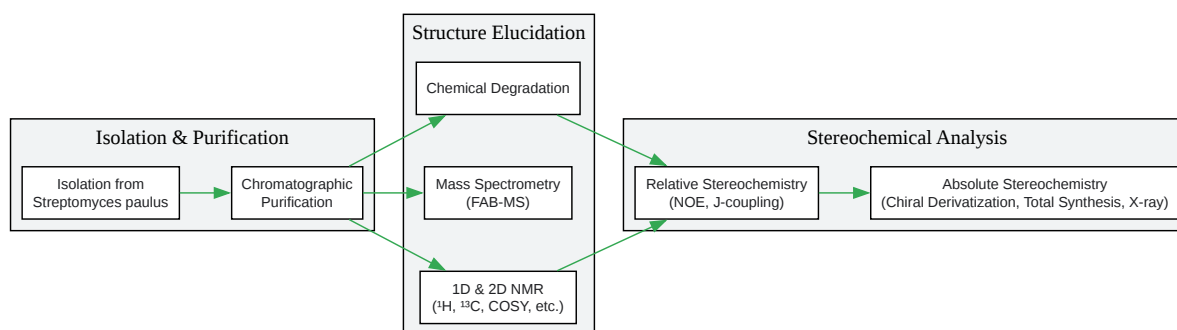
A summary of the key physicochemical properties of **Paulomenol A** is provided in the table below.

| Property | Value | Reference |
|---------------------------|--|-----------|
| CAS Number | 94739-81-8 | |
| Molecular Formula | C ₂₉ H ₄₃ NO ₁₆ | [2] |
| Molecular Weight | 661.65 g/mol | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Boiling Point (Predicted) | 811.1°C at 760 mmHg | [1] |
| Flash Point (Predicted) | 444.3°C | |
| Density (Predicted) | 1.44 g/cm ³ | |

Stereochemistry

The stereochemistry of **Paulomenol A** is complex, with multiple chiral centers located within the cyclohexene ring and the two sugar moieties. The definitive assignment of the absolute and relative stereochemistry of all chiral centers requires detailed analysis of coupling constants from NMR spectroscopy and is often confirmed through total synthesis or X-ray crystallography. While the original 1988 publication by Argoudelis and colleagues laid the groundwork for the structural elucidation, further studies may be required for the unambiguous assignment of all stereocenters.

The diagram below illustrates the logical workflow for determining the stereochemistry of a complex natural product like **Paulomenol A**.



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Caption: Workflow for Stereochemical Determination.

Spectroscopic Data

The structural assignment of **Paulomenol A** heavily relies on NMR spectroscopy. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts as reported in the primary literature.

^1H NMR Spectroscopic Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--|----------------------|--------------|---------------------------|
| Data not available in the searched resources | | | |

^{13}C NMR Spectroscopic Data

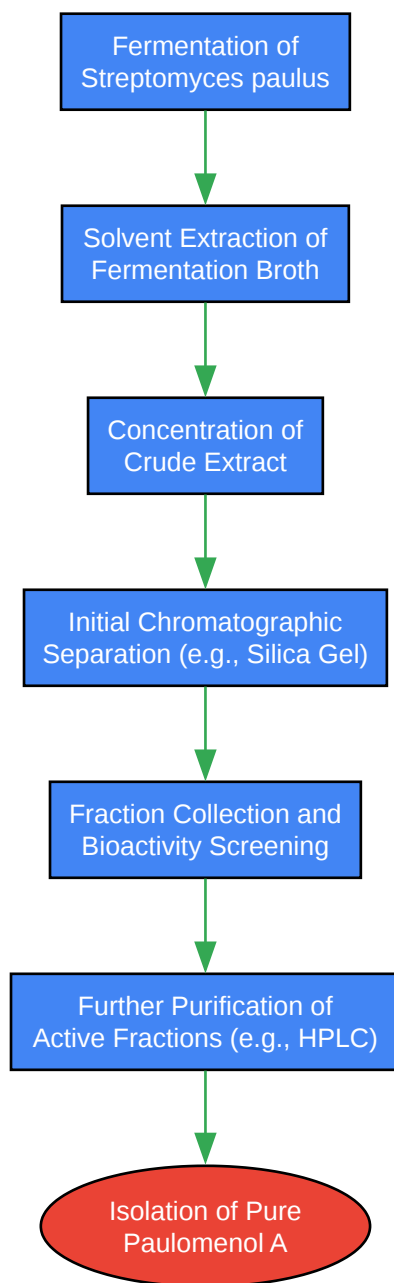
| Carbon | Chemical Shift (ppm) |
|--|----------------------|
| Data not available in the searched resources | |

Note: The detailed ^1H and ^{13}C NMR data are contained within the primary literature (Argoudelis et al., 1988) which was not accessible in its full text during this search.

Experimental Protocols

Isolation and Purification of Paulomenol A

The following is a generalized protocol based on typical methods for isolating microbial natural products, as the specific details from the primary literature were not available.



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Caption: General Isolation Protocol for **Paulomenol A**.

Methodology:

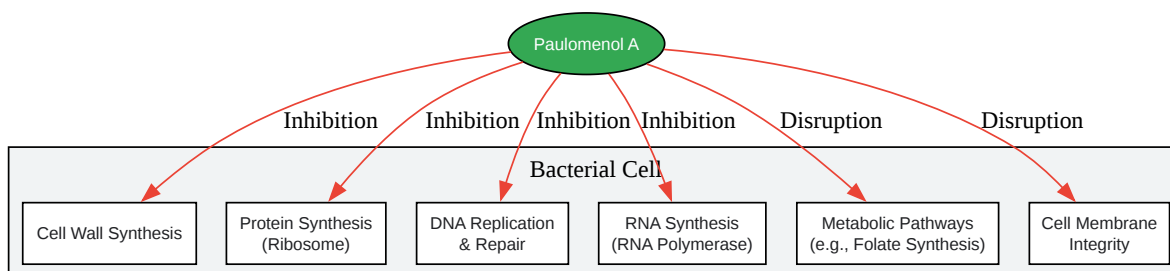
- Fermentation: *Streptomyces paulus* is cultured in a suitable nutrient-rich medium under optimal conditions for the production of secondary metabolites.

- **Extraction:** The fermentation broth is harvested, and the biomass is separated from the supernatant. The supernatant and/or the mycelial cake are then extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the secondary metabolites.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatography:** The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves initial separation on a silica gel column, followed by further purification of the active fractions using techniques such as Sephadex chromatography and high-performance liquid chromatography (HPLC).
- **Purity Analysis:** The purity of the isolated **Paulomenol A** is assessed by analytical HPLC and spectroscopic methods.

Biological Activity and Signaling Pathways

Paulomenol A exhibits antibacterial activity, primarily against Gram-positive bacteria. The precise mechanism of action and the specific signaling pathways affected by **Paulomenol A** are not extensively detailed in the currently available literature. However, many antibiotics that target bacteria interfere with essential cellular processes.

The diagram below illustrates a generalized overview of potential antibacterial mechanisms of action.



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Caption: Potential Mechanisms of Antibacterial Action.

Further research is required to elucidate the specific molecular target and the signaling cascade through which **Paulomenol A** exerts its antibacterial effects.

Conclusion

Paulomenol A is a structurally intricate natural product with promising antibacterial properties. Its complete structural and stereochemical characterization, based on the foundational work of Argoudelis and colleagues, provides a basis for further investigation into its synthesis, mechanism of action, and potential therapeutic applications. The detailed spectroscopic data, once fully accessible, will be invaluable for chemists and pharmacologists working on the development of new antibacterial agents.

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References

- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
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